1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] is a chemical compound with the molecular formula C15H8Cl2N2O3 and a molecular weight of 335.14 . This compound is known for its unique structure, which includes an isochromene ring and a hydrazone group attached to a dichlorophenyl moiety . It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] typically involves the reaction of 1H-isochromene-1,3,4-trione with 2,4-dichlorophenylhydrazine under specific conditions . The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups, such as amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways . The hydrazone group can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] can be compared with similar compounds, such as:
1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]: This compound has bromine atoms instead of chlorine, which can affect its reactivity and biological activity.
1H-isochromene-1,3,4-trione 4-[N-(2,4-difluorophenyl)hydrazone]: The presence of fluorine atoms can influence the compound’s chemical properties and interactions.
The uniqueness of 1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-1-hydroxyisochromen-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O3/c16-8-5-6-12(11(17)7-8)18-19-13-9-3-1-2-4-10(9)14(20)22-15(13)21/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJKZMXADVGLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2C=C1)O)N=NC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169779 |
Source
|
Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339021-17-9 |
Source
|
Record name | 1H-2-Benzopyran-1,3,4-trione, 4-[2-(2,4-dichlorophenyl)hydrazone] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701169779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.